3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide is a complex organic compound featuring a benzamide core substituted with dimethyl groups and a pyrrolidine ring linked to a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 3,4-dimethylbenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Formation of Benzamide: The acid chloride reacts with 2-aminomethylpyrrolidine to form the benzamide intermediate.
Sulfonylation: The intermediate undergoes sulfonylation with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve:
Batch Processing: Utilizing large-scale reactors for each step, ensuring precise control over reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: Implementing rigorous analytical methods like HPLC and NMR to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the thiophene ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Its unique structure makes it a candidate for developing new polymers or organic semiconductors.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in designing new drugs targeting specific enzymes or receptors.
Biological Probes: Utilized in studying protein-ligand interactions due to its ability to bind selectively to certain proteins.
Industry
Chemical Sensors: Incorporated into sensors for detecting specific analytes due to its reactive functional groups.
Coatings: Used in developing advanced coatings with specific chemical resistance properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiophene sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their activity. The pyrrolidine ring provides additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide: shares similarities with other benzamide derivatives such as:
Uniqueness
- Structural Features : The presence of both dimethyl groups on the benzamide ring and the thiophene sulfonyl group on the pyrrolidine ring makes it unique.
- Reactivity : Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, sets it apart from simpler benzamide derivatives.
This compound’s unique structure and reactivity profile make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
3,4-dimethyl-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-7-8-15(11-14(13)2)18(21)19-12-16-5-3-9-20(16)25(22,23)17-6-4-10-24-17/h4,6-8,10-11,16H,3,5,9,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURCYVLSLTFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.